1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Overview
Description
1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension, angina, and arrhythmias. This compound is characterized by the presence of a dichlorophenoxy group and a propan-2-ylamino group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Amination Reaction: The dichlorophenoxy intermediate is then subjected to an amination reaction with isopropylamine to introduce the propan-2-ylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Carboxylic Acids: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Phenoxy Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly in the context of beta-adrenergic receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves:
Beta-Adrenergic Receptor Blockade: The compound binds to beta-adrenergic receptors, inhibiting the effects of adrenaline and noradrenaline.
Molecular Targets: The primary targets are beta-1 and beta-2 adrenergic receptors.
Pathways Involved: The blockade of these receptors leads to decreased heart rate, reduced cardiac output, and lowered blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action.
Atenolol: A selective beta-1 blocker used in the treatment of hypertension.
Metoprolol: A beta-1 selective blocker with applications in treating cardiovascular diseases.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenoxy group and propan-2-ylamino group contribute to its high affinity for beta-adrenergic receptors and its effectiveness in treating cardiovascular conditions.
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-8(2)15-6-10(16)7-17-12-4-3-9(13)5-11(12)14;/h3-5,8,10,15-16H,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZAOXWKHKTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)Cl)Cl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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